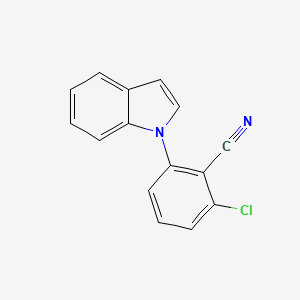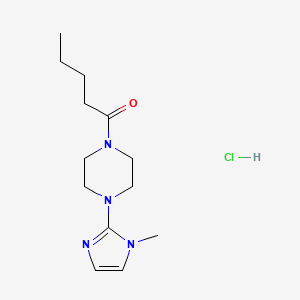![molecular formula C19H23N5O2 B2496135 1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848728-53-0](/img/structure/B2496135.png)
1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related purine derivatives, such as the thiadiazepino-fused purine diones, involves multi-step processes that typically start from simpler purine structures. For example, the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine was achieved through a three-step synthesis beginning with 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and involving intermediates such as chloroimido compounds and benzoylaminoethyl chlorides (Hesek & Rybár, 1994).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from related purine derivatives showcases the chemical versatility and potential for the development of novel compounds with significant properties. This chemical pathway involves a multi-step synthesis, highlighting the compound's utility as a precursor in synthesizing complex ring systems, which could have various applications in drug development and material science (Hesek & Rybár, 1994).
Biological Applications and Drug Development
The evaluation of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their adenosine receptors affinities indicates potential applications in developing novel drugs targeting the adenosine receptor, which is crucial for cardiovascular, neurological, and immunological functions. One derivative was identified as a potent A1 adenosine receptor antagonist, suggesting a path for developing selective drugs for various adenosine receptor-mediated conditions (Szymańska et al., 2016).
Research into arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment led to the discovery of compounds with high affinity for 5-HT(1A) and alpha(1) receptors. This study not only highlights the compound's relevance in designing new ligands for neurological receptors but also its application in studying receptor binding and activity, offering insights into potential treatments for neuropsychiatric disorders (Jurczyk et al., 2004).
Anti-inflammatory and Neurodegenerative Disease Research
The compound's derivatives have shown antiinflammatory activity in the adjuvant-induced arthritis rat model, comparable to that of known antiinflammatory drugs. This indicates its potential in developing novel antiinflammatory agents, possibly with fewer side effects and improved efficacy (Kaminski et al., 1989).
In neurodegenerative disease research, 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones were studied for their interaction with adenosine receptors and monoamine oxidases, which are critical targets for Parkinson's and Alzheimer's disease treatments. The study identified novel classes of potent MAO-B inhibitors and dual-target adenosine receptor antagonists, highlighting the compound's utility in developing treatments that may offer symptomatic relief and disease-modifying effects for neurodegenerative diseases (Koch et al., 2013).
Propriétés
IUPAC Name |
1,7-dimethyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLQTOYIZLRGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

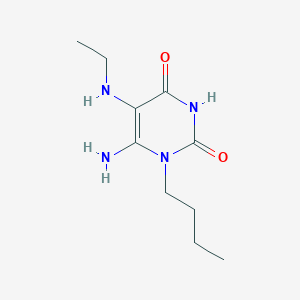
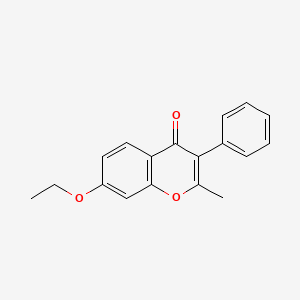
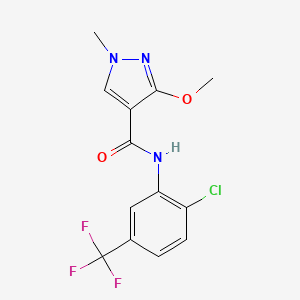
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)
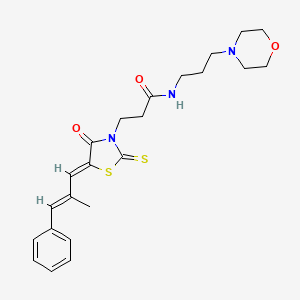


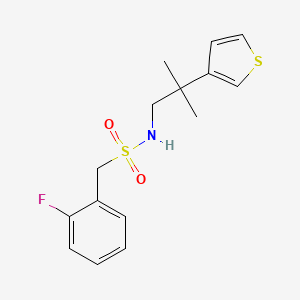
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)
